Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I)
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Overview
Description
Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) is an organometallic compound with the chemical formula C30H23BrCuN2P. It is known for its unique coordination structure, where copper is coordinated with bromo, 1,10-phenanthroline, and triphenylphosphine ligands. This compound is often used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) can be synthesized by reacting copper(I) bromide (CuBr), 1,10-phenanthroline, and triphenylphosphine in a suitable solvent such as dimethylformamide (DMF). The reaction typically involves mixing these reagents in a molar ratio of 2:1:1 at room temperature. The resulting product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced back to copper(I) from copper(II) states.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in reactions with Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) include oxidizing agents like hydrogen peroxide and reducing agents like triphenylphosphine. The reactions are typically carried out in organic solvents such as DMF or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce various copper(I) complexes with different ligands .
Scientific Research Applications
Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) involves its ability to coordinate with various ligands and participate in redox reactions. The copper center can undergo oxidation and reduction, facilitating electron transfer processes. The compound’s unique coordination environment allows it to interact with specific molecular targets and pathways, making it useful in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
Copper(I) bromide (CuBr): A simpler copper(I) compound without the additional ligands.
Copper(I) phenanthroline complexes: Similar coordination compounds with different ligands.
Copper(I) triphenylphosphine complexes: Coordination compounds with triphenylphosphine but different additional ligands.
Uniqueness
Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) is unique due to its specific combination of ligands, which provides distinct chemical properties and reactivity.
Properties
Molecular Formula |
C30H23BrCuN2P |
---|---|
Molecular Weight |
585.9 g/mol |
IUPAC Name |
copper(1+);1,10-phenanthroline;triphenylphosphane;bromide |
InChI |
InChI=1S/C18H15P.C12H8N2.BrH.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;/h1-15H;1-8H;1H;/q;;;+1/p-1 |
InChI Key |
XKXXFZLAZILJJE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+].[Br-] |
Origin of Product |
United States |
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